Cas no 2377611-51-1 ((1-(tert-Butoxycarbonyl)-3-cyclopropyl-1H-pyrazol-4-yl)boronic acid)

(1-(tert-Butoxycarbonyl)-3-cyclopropyl-1H-pyrazol-4-yl)boronic acid is a versatile boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions, a key methodology in pharmaceutical and agrochemical synthesis. The tert-butoxycarbonyl (Boc) protecting group enhances stability, facilitating handling and storage, while the cyclopropyl moiety contributes to steric and electronic modulation in target molecules. This compound is particularly valuable for constructing complex heterocyclic frameworks due to its compatibility with diverse reaction conditions. Its high purity and well-defined reactivity make it a reliable intermediate for synthesizing biologically active compounds, including kinase inhibitors and other therapeutic agents. The boronic acid functionality ensures efficient transmetalation, enabling precise C-C bond formation in advanced synthetic applications.
(1-(tert-Butoxycarbonyl)-3-cyclopropyl-1H-pyrazol-4-yl)boronic acid structure
2377611-51-1 structure
Product Name:(1-(tert-Butoxycarbonyl)-3-cyclopropyl-1H-pyrazol-4-yl)boronic acid
CAS No:2377611-51-1
MF:C11H17BN2O4
MW:252.074682950974
CID:5165086
Update Time:2026-03-04

(1-(tert-Butoxycarbonyl)-3-cyclopropyl-1H-pyrazol-4-yl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • 1-Boc-3-cyclopropylpyrazol-4-ylboronic acid
    • (1-(tert-Butoxycarbonyl)-3-cyclopropyl-1H-pyrazol-4-yl)boronic acid
    • [3-cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-4-yl]boronic acid
    • {1-[(tert-butoxy)carbonyl]-3-cyclopropyl-1H-pyrazol-4-yl}boronic acid
    • Inchi: 1S/C11H17BN2O4/c1-11(2,3)18-10(15)14-6-8(12(16)17)9(13-14)7-4-5-7/h6-7,16-17H,4-5H2,1-3H3
    • InChI Key: QRHAFKZWQHMFLJ-UHFFFAOYSA-N
    • SMILES: O(C(N1C=C(B(O)O)C(C2CC2)=N1)=O)C(C)(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 328
  • Topological Polar Surface Area: 84.6

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(1-(tert-Butoxycarbonyl)-3-cyclopropyl-1H-pyrazol-4-yl)boronic acid Suppliers

Amadis Chemical Company Limited
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(CAS:2377611-51-1)(1-(tert-Butoxycarbonyl)-3-cyclopropyl-1H-pyrazol-4-yl)boronic acid
Order Number:A1008517
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:07
Price ($):1980.0
Email:sales@amadischem.com

(1-(tert-Butoxycarbonyl)-3-cyclopropyl-1H-pyrazol-4-yl)boronic acid Related Literature

Additional information on (1-(tert-Butoxycarbonyl)-3-cyclopropyl-1H-pyrazol-4-yl)boronic acid

Introduction to (1-(tert-Butoxycarbonyl)-3-cyclopropyl-1H-pyrazol-4-yl)boronic Acid (CAS No. 2377611-51-1)

Compound with the CAS number 2377611-51-1 and the product name (1-(tert-Butoxycarbonyl)-3-cyclopropyl-1H-pyrazol-4-yl)boronic acid represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This boronic acid derivative is a versatile intermediate that has garnered considerable attention due to its utility in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents. The compound's unique structural features, including the presence of a cyclopropyl group and a tert-butoxycarbonyl (Boc) protecting group, make it an invaluable tool for chemists and biologists working on drug discovery and development.

The (1-(tert-Butoxycarbonyl)-3-cyclopropyl-1H-pyrazol-4-yl)boronic acid is particularly noteworthy for its role in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. These reactions are widely employed in the construction of biaryl structures, which are prevalent in many biologically active compounds. The boronic acid moiety serves as a crucial reagent in these transformations, facilitating the formation of carbon-carbon bonds under mild conditions. This characteristic makes it an essential building block for synthesizing a wide array of pharmacologically relevant molecules.

In recent years, there has been a surge in research focused on developing new treatments for various diseases, including cancer, infectious diseases, and neurological disorders. The (1-(tert-Butoxycarbonyl)-3-cyclopropyl-1H-pyrazol-4-yl)boronic acid has emerged as a key intermediate in the synthesis of small molecule inhibitors that target specific biological pathways. For instance, pyrazole derivatives have shown promise in inhibiting kinases, which are enzymes involved in cell signaling pathways that often become dysregulated in cancer cells. The cyclopropyl group in this compound enhances its binding affinity to target proteins, making it an attractive scaffold for drug design.

The tert-butoxycarbonyl (Boc) protecting group is another critical feature of this compound. It provides stability to the boronic acid moiety during synthetic transformations while also allowing for selective deprotection under mild acidic conditions. This versatility is particularly useful in multi-step syntheses where protecting groups need to be introduced and removed at different stages. The Boc group also helps to prevent unwanted side reactions by shielding the boronic acid from nucleophilic attack until it is ready to participate in the desired coupling reaction.

Recent studies have highlighted the importance of boronic acids in the development of protease inhibitors, which are essential for treating viral infections and other diseases caused by enzyme-mediated pathologies. The (1-(tert-Butoxycarbonyl)-3-cyclopropyl-1H-pyrazol-4-yl)boronic acid has been utilized in the synthesis of novel protease inhibitors that exhibit high selectivity and potency. These inhibitors have shown significant promise in preclinical studies, demonstrating their potential as therapeutic agents. The ability to fine-tune the structure of these compounds through modifications such as changing substituents on the pyrazole ring or introducing additional functional groups has opened up new avenues for drug discovery.

The role of computational chemistry and molecular modeling has also been instrumental in understanding the binding interactions between this compound and its biological targets. Advanced computational methods allow researchers to predict how different structural modifications will affect binding affinity and selectivity. This information is crucial for designing more effective drugs with fewer side effects. By leveraging computational tools alongside traditional synthetic methods, scientists can accelerate the drug discovery process significantly.

In addition to its applications in drug development, the (1-(tert-Butoxycarbonyl)-3-cyclopropyl-1H-pyrazol-4-yl)boronic acid has found utility in materials science and catalysis. Boronic acids are known for their ability to form stable complexes with metals, making them valuable ligands in homogeneous catalysis. These complexes can be used to develop novel catalysts for various organic transformations, including polymerization reactions and oxidation processes. The cyclopropyl group's electronic properties also make it an interesting candidate for designing new materials with unique optical and electronic characteristics.

The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. Common synthetic routes include halogenation of pyrazole derivatives followed by Suzuki-Miyaura cross-coupling with cyclopropylboronic acids. Advances in synthetic methodologies have enabled researchers to streamline these processes, making them more efficient and scalable. For instance, recent developments in palladium catalysis have allowed for milder reaction conditions and higher yields.

The growing demand for high-quality intermediates like the (1-(tert-Butoxycarbonyl)-3-cyclopropyl-1H-pyrazol-4-yl)boronic acid has led to increased investment in chemical manufacturing infrastructure. Companies specializing in fine chemical synthesis are continuously improving their capabilities to meet the needs of pharmaceutical companies and academic research institutions worldwide. These advancements ensure that researchers have access to reliable sources of high-quality reagents, which is essential for conducting cutting-edge research.

In conclusion, compound with CAS number 2377611-51-1 represents a significant contribution to modern chemistry and biology. Its versatility as an intermediate in synthetic chemistry makes it indispensable for drug discovery efforts aimed at developing new treatments for various diseases. The unique structural features of this compound enable it to participate in diverse chemical transformations while maintaining stability under various reaction conditions. As research continues to uncover new applications for this compound, its importance is likely to grow even further.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:2377611-51-1)(1-(tert-Butoxycarbonyl)-3-cyclopropyl-1H-pyrazol-4-yl)boronic acid
A1008517
Purity:99%
Quantity:5g
Price ($):1980.0
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